3-[(QUINAZOLIN-4-YL)AMINO]PHENYL 3,4,5-TRIMETHOXYBENZOATE
Overview
Description
3-[(QUINAZOLIN-4-YL)AMINO]PHENYL 3,4,5-TRIMETHOXYBENZOATE is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives typically involves several key steps. One common method is the reaction of 3-amino-2-phenyl-1H-quinazolin-4-one with various substituted benzaldehydes, followed by further reactions with alkyl or benzyl halides . Another approach involves the one-pot intermolecular annulation reaction of o-amino benzamides and thiols, which is transition metal and external oxidant-free .
Industrial Production Methods
Industrial production of quinazoline derivatives often employs microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis to enhance yield and efficiency . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-[(QUINAZOLIN-4-YL)AMINO]PHENYL 3,4,5-TRIMETHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be facilitated by reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl or benzyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce quinazoline amines .
Scientific Research Applications
3-[(QUINAZOLIN-4-YL)AMINO]PHENYL 3,4,5-TRIMETHOXYBENZOATE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(QUINAZOLIN-4-YL)AMINO]PHENYL 3,4,5-TRIMETHOXYBENZOATE involves the inhibition of specific enzymes and molecular pathways. For example, it can inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer cell proliferation . The compound may also interact with GABA receptors, contributing to its anticonvulsant and antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
3-[(4-SUBSTITUTED-BENZYLIDENE)-AMINO]-2-PHENYL-3H-QUINAZOLIN-4-ONES: These compounds have similar structures and biological activities.
QUINAZOLINE DERIVATIVES: Other quinazoline derivatives, such as those with different substituents on the quinazoline ring, also exhibit significant biological activities.
Uniqueness
3-[(QUINAZOLIN-4-YL)AMINO]PHENYL 3,4,5-TRIMETHOXYBENZOATE is unique due to its specific combination of the quinazoline moiety with the trimethoxybenzoate group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
[3-(quinazolin-4-ylamino)phenyl] 3,4,5-trimethoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5/c1-29-20-11-15(12-21(30-2)22(20)31-3)24(28)32-17-8-6-7-16(13-17)27-23-18-9-4-5-10-19(18)25-14-26-23/h4-14H,1-3H3,(H,25,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBRBKQPRFUXRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=CC(=C2)NC3=NC=NC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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